N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
説明
Quinazoline Derivatives: Historical Context and Significance
Quinazoline derivatives have occupied a prominent position in medicinal chemistry since their initial synthesis in the late 19th century. The parent quinazoline structure, a bicyclic system comprising fused benzene and pyrimidine rings, was first synthesized by Bischler and Lang in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Subsequent advancements by Gabriel in 1903 established robust synthetic routes, enabling the exploration of substituted quinazolines for therapeutic applications. Over 200 bioactive quinazoline alkaloids have been identified, with derivatives exhibiting antimalarial, anticancer, and enzyme-inhibitory properties.
The compound N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide exemplifies modern efforts to optimize quinazoline scaffolds for targeted biological interactions. Its design incorporates strategic substitutions—a trifluoromethylphenyl group, sulfanylidene moiety, and benzyl carboxamide—to enhance binding affinity and metabolic stability. Such modifications align with trends in drug discovery, where quinazoline cores serve as platforms for developing kinase inhibitors and enzyme modulators.
Molecular Structure and Nomenclature
The systematic IUPAC name This compound delineates its structural components:
- Quinazoline core : A bicyclic system with nitrogen atoms at positions 1 and 3.
- 4-Oxo group : A ketone at position 4.
- 2-Sulfanylidene : A thione group at position 2.
- 3-[3-(Trifluoromethyl)phenyl] : A meta-trifluoromethyl-substituted phenyl ring at position 3.
- 7-Carboxamide : A benzyl carboxamide substituent at position 7.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C23H16F3N3O2S | |
| Molecular weight | 455.45 g/mol | |
| SMILES | FC(F)(F)c1cccc(c1)N2C(=S)Nc3cc(ccc3C2=O)C(=O)NCc4ccccc4 | |
| InChIKey | IFNVTSPDMUUAFY-UHFFFAOYSA-N |
Synonymous designations include CFTR Inhibitor 172 and 1,2,3,4-Tetrahydro-4-oxo-N-(phenylmethyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-7-quinazolinecarboxamide, reflecting its role as a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor.
Structural Features and Functional Groups
The compound’s architecture integrates multiple functional groups that dictate its chemical behavior:
Quinazoline Core : The planar bicyclic system facilitates π-π stacking interactions with aromatic residues in biological targets. The pyrimidine ring’s electron-deficient nature enhances reactivity toward nucleophilic attack at positions 2 and 4.
2-Sulfanylidene (Thione) Group : This moiety introduces tautomeric potential, enabling thione-thiol tautomerism, which influences hydrogen-bonding capabilities. The sulfur atom also participates in hydrophobic interactions within enzyme active sites.
Trifluoromethylphenyl Substituent : The -CF3 group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability via electron-withdrawing effects, a common strategy in fluorinated drug design.
Benzyl Carboxamide : The -NHCO-benzyl group at position 7 contributes to solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and enables hydrogen bonding with target proteins.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Physical state | White to beige powder | |
| Solubility | 5 mg/mL in dimethyl sulfoxide | |
| LogP (estimated) | ~5.44 (indicative of high lipophilicity) |
The trifluoromethyl group elevates LogP, promoting membrane permeability, while the carboxamide balances hydrophilicity. The compound’s stability under ambient storage conditions (2–8°C) underscores its suitability for experimental use.
Structural Relationship to Other Quinazolinone Compounds
Comparative analysis with related quinazoline derivatives reveals distinct structural advantages:
Gefitinib Analogues : Unlike gefitinib’s 3-chloro-4-fluorophenyl and morpholine substituents, this compound’s trifluoromethylphenyl and sulfanylidene groups enhance electron-deficient character, potentially improving kinase-binding affinity.
Morpholine-Containing Derivatives : Compounds like N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide prioritize hydrogen-bond acceptor sites, whereas the subject compound leverages thione-mediated hydrophobic interactions.
Piperidine-Modified Analogues : Derivatives with piperidine moieties (e.g., 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide) exhibit altered conformational flexibility, contrasting with the rigid trifluoromethylphenyl group in this compound.
The unique combination of sulfanylidene, trifluoromethylphenyl, and benzyl carboxamide substituents positions this compound as a structurally distinct entity within the quinazolinone family, optimized for selective target engagement.
特性
CAS番号 |
403718-45-6 |
|---|---|
分子式 |
C23H16F3N3O2S |
分子量 |
455.5 g/mol |
IUPAC名 |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32) |
InChIキー |
IFNVTSPDMUUAFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Qc1; Qc-1; Qc 1; |
製品の起源 |
United States |
生物活性
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
- Chemical Name: this compound
- CAS Number: 403718-45-6
- Molecular Formula: C23H16F3N3O2S
- Molecular Weight: 455.452 g/mol
- SMILES Notation: FC(F)(F)c1cccc(c1)N2C(=S)Nc3cc(ccc3C2=O)C(=O)NCc4ccccc4
Structural Characteristics
The compound features a quinazoline scaffold, which is known for its pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the sulfanylidene moiety may contribute to antioxidant and antimicrobial properties.
Antioxidant Properties
Research has indicated that quinazoline derivatives exhibit notable antioxidant activities. A study assessed the antioxidant capacity of various quinazoline derivatives using different assays, such as DPPH and CUPRAC. The results demonstrated that compounds with specific substitutions, particularly those with hydroxyl groups, exhibited enhanced antioxidant properties .
| Compound | TEAC Value (CUPRAC Assay) |
|---|---|
| 25a | 3.46 |
| 25b | 2.62 |
| 21j | Similar to Trolox |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In a synthesis study of related quinazolin derivatives, significant antimicrobial activity was observed against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
NLRP3 Inflammasome Inhibition
Recent investigations have highlighted the role of N-benzyl-4-oxo-2-sulfanylidene in inhibiting the NLRP3 inflammasome, a critical component of the innate immune response. This compound has been shown to directly bind to the ATP-binding site of NLRP3, thereby preventing its activation and subsequent inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
Study 1: Antioxidant Evaluation
In a comparative study on antioxidant activities, derivatives of quinazoline were synthesized and tested for their ability to scavenge free radicals. The presence of hydroxyl groups was found crucial for enhancing antioxidant capacity, with some derivatives showing efficacy comparable to established antioxidants like Trolox .
Study 2: Antimicrobial Efficacy
A series of quinazoline derivatives were synthesized and tested against various microbial strains. Results indicated that certain modifications led to increased antimicrobial potency, particularly against resistant strains of bacteria. The study concluded that structural modifications could significantly enhance the therapeutic potential of these compounds .
科学的研究の応用
Antimicrobial Activity
N-benzyl-4-oxo-2-sulfanylidene compounds have been evaluated for their antimicrobial properties against various bacterial strains. Studies indicate that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria. For instance:
- In vitro Studies : Compounds similar to N-benzyl derivatives have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7a | 12.5 | Pseudomonas aeruginosa |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including N-benzyl-4-oxo compounds. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects:
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Results :
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 8c | HepG2 | 0.14 |
| 12d | MCF-7 | 0.18 |
Case Studies
- Antimicrobial Evaluation : A study conducted on various quinazoline derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Pseudomonas aeruginosa and Candida albicans .
- Anticancer Studies : Another research project focused on the synthesis of quinoline hybrids showed promising results in inhibiting EGFR pathways in cancer cells, further supporting the potential of quinazoline derivatives as anticancer agents .
類似化合物との比較
Structural and Functional Group Analysis
Core Structure Differences :
- Quinazoline vs. Triazole vs. Pyrazole :
- The target compound’s quinazoline core (a fused benzene-pyrimidine ring) contrasts with triazoles (1,2,4-triazole in ) and pyrazoles (). Quinazolines offer a larger planar structure for π-π stacking, while triazoles and pyrazoles are smaller, five-membered rings with distinct hydrogen-bonding capabilities .
Key Substituents :
Electronic Effects :
- In contrast, the sulfonyl group in ’s triazoles strongly withdraws electrons, increasing polarity .
- The sulfanylidene (C=S) in the target compound may exhibit tautomerism, similar to the thione-thiol equilibrium observed in triazoles [7–9]. However, IR data confirm that triazoles [7–9] predominantly exist as thiones (C=S at 1247–1255 cm⁻¹), whereas the target compound’s sulfanylidene group likely adopts a stable thione configuration .
Triazoles [7–15] () :
- Synthesized via hydrazinecarbothioamide intermediates [4–6], followed by cyclization and S-alkylation. Key steps include nucleophilic addition of isothiocyanate and base-mediated ring closure .
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] are formed via NaOH reflux of hydrazinecarbothioamides [4–6], confirmed by IR loss of C=O bands (1663–1682 cm⁻¹) .
Spectral and Physicochemical Properties
IR Spectroscopy :
| Compound Class | Key IR Bands (cm⁻¹) | Observations |
|---|---|---|
| Target Quinazoline | C=S (~1240–1250), C=O (~1660–1680) | Expected thione (C=S) and amide (C=O) bands |
| Triazoles [7–9] | C=S (1247–1255), NH (3278–3414) | Thione tautomer confirmed; no SH bands |
| Hydrazinecarbothioamides [4–6] | C=S (1243–1258), C=O (1663–1682) | Bands confirm thiourea and carbonyl groups |
NMR and MS :
Tautomerism and Stability
- Target Compound : The sulfanylidene group may exhibit thione-enethiol tautomerism, but steric and electronic effects from the quinazoline core likely favor the thione form, analogous to triazoles.
Q & A
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Analysis Tools :
- Nonlinear Regression : Fit IC values using GraphPad Prism (log(inhibitor) vs. normalized response model).
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in EC calculations.
- Reproducibility : Report n≥3 replicates and use ANOVA to assess inter-experiment variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
